molecular formula C8H13NO B1372616 5,5-Dimethyl-3-oxohexanenitrile CAS No. 96798-17-3

5,5-Dimethyl-3-oxohexanenitrile

Cat. No. B1372616
CAS RN: 96798-17-3
M. Wt: 139.19 g/mol
InChI Key: MCQFYSVKFNTDKV-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-oxohexanenitrile is a biochemical compound used for proteomics research . It has a molecular formula of C8H13NO and a molecular weight of 139.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,5-Dimethyl-3-oxohexanenitrile are not fully detailed in the search results. It’s known that it has a molecular weight of 139.19 .

Scientific Research Applications

Structural and Spectroscopic Analysis

5,5-Dimethyl-3-oxohexanenitrile and its derivatives exhibit unique properties that have been explored in various scientific studies. One derivative, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (AMINE DIMEDONE or 3ADCE), has been extensively studied for its structural and spectroscopic properties. Experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible have been employed alongside theoretical studies using Density Functional Theory (DFT). This compound has shown significant potential in the field of molecular docking, indicating possible applications in drug design and protein interaction studies (Fatima et al., 2021).

Chemical Synthesis and Cycloaddition Reactions

The molecule plays a critical role in chemical synthesis, particularly in [3 + 2]-cycloaddition reactions. For instance, it has been used in the synthesis of reverse-orientation products under specific conditions, such as ultrasound irradiation in the presence of ethanol and triethylamine (Yavari & Fadakar, 2021). The regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides to certain substrates, leading to the formation of exclusive spiro-isoxazolines, demonstrates the molecule's importance in organic synthesis and its potential in creating structurally complex and diverse molecules (Oravec et al., 1991).

Catalysis and Material Synthesis

In material synthesis, 5,5-Dimethyl-3-oxohexanenitrile derivatives have been used as catalysts. For example, silica-bonded S-sulfonic acid (SBSSA) catalyzed, one-pot, three-component coupling of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) or its derivatives has been described for the preparation of various chemical compounds. This showcases the compound's role in facilitating complex chemical reactions, potentially opening up new pathways in synthetic chemistry (Aswin et al., 2014).

Spectrophotometric Analysis

The molecule and its derivatives have been used in the development of spectrophotometric methods for the analysis of metals in aqueous solutions. These methods rely on the formation of complexes with metals like nickel, copper, and cobalt, demonstrating the molecule's utility in analytical chemistry for the detection and quantification of metal ions in various samples (Salim et al., 1988; Qamhieh et al., 1988).

Future Directions

The future directions of research involving 5,5-Dimethyl-3-oxohexanenitrile are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

5,5-dimethyl-3-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2,3)6-7(10)4-5-9/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQFYSVKFNTDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethyl-3-oxohexanenitrile

CAS RN

96798-17-3
Record name 5,5-dimethyl-3-oxohexanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods II

Procedure details

In a 500 mL dried round-bottom flask, acetonitrile (6.31, 153.6 mmol) dissolved in THF (50 mL) was treated with LiHMDS (156.3 mL, 1.0 M solution in THF) at −78° C. To this solution was added methyl 3,3-dimethylbutanoate in THF (50 mL) at −78° C. The solution was warmed to rt, and NaHCO3 (100 mL, saturated solution) was added. The layers were separated and the aqueous layer was extracted with ether (3×100 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure to give the desired product, which was used in the next step without purification. 1H NMR (300 MHz, CD2Cl2) δ 3.47 (s, 2H), 2.44 (s, 2H), 1.03 (s, 9H).
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153.6 mmol
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50 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Miyamoto, Y Banno, T Yamashita… - Journal of medicinal …, 2011 - ACS Publications
Inhibition of dipeptidyl peptidase IV (DPP-4) is an exciting new approach for the treatment of diabetes. To date there has been no DPP-4 chemotype possessing a carboxy group that …
Number of citations: 63 pubs.acs.org

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